
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves multiple steps, including cyclization of hydrazide acid groups into oxadiazole nuclei, which has been shown to increase antimicrobial activity in certain derivatives (Salimon, Salih, & Hussien, 2011). Such processes often involve reactions with carbon disulfide, potassium hydroxide, and absolute ethanol under specific conditions to achieve high yields and desired structural characteristics.
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods such as IR, NMR, and MS is crucial for confirming the synthesized compounds' structure. For example, studies on similar molecules have utilized these techniques to support the proposed structures of synthesized compounds, demonstrating the importance of these analytical methods in understanding the molecular framework and confirming the chemical identity of synthesized molecules (Chaudhry, Munawar, & Khan, 2020).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with various reagents to form new derivatives with enhanced or altered properties. The synthesis and reactions leading to antiviral activity, for instance, illustrate the compound's versatility in forming heterocyclic compounds with potential biological applications (Attaby, Elghandour, Ali, & Ibrahem, 2006). These reactions can include diazotization, coupling with active halogen-containing compounds, and cyclization to produce triazine derivatives.
Physical Properties Analysis
The physical properties, including crystalline structure, thermal stability, and solubility, play a significant role in determining the compound's applicability in various scientific domains. Studies on related molecules, incorporating X-ray diffraction and thermal analysis, offer insights into the crystalline structure and stability, providing a foundation for further applications and modifications (Ataol & Ekici, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are crucial for understanding the compound's potential applications. Investigations into related compounds' antibacterial activities, for instance, have highlighted the structure-activity relationship, providing valuable information on the chemical properties that influence biological activity (Giri, Kumar, & Nizamuddin, 1988).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds similar to 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone have been explored to develop novel heterocyclic compounds with potential biological activities. For instance, studies have demonstrated the synthesis of various heterocyclic derivatives via different chemical reactions, providing valuable insights into their structural and chemical properties. These synthesized compounds are characterized using techniques such as IR, NMR, mass spectra, and elemental analyses to elucidate their structures and confirm their purity (Attaby et al., 2006; Salimon et al., 2011).
Antimicrobial and Antiviral Activities
Research has also been conducted on the antimicrobial and antiviral activities of compounds structurally related to this compound. These studies aim to evaluate the potential of these compounds as therapeutic agents against various pathogens. For example, compounds have been synthesized and tested for their effectiveness against different bacterial strains and viruses, showing varying degrees of antimicrobial and antiviral activities. Such research contributes to the development of new drugs and treatments for infectious diseases (Attaby et al., 2006; Salimon et al., 2011).
Applications in Drug Discovery
The structural complexity of this compound and its derivatives makes them candidates for drug discovery efforts, particularly in designing novel therapeutic agents. Research in this area focuses on synthesizing and evaluating these compounds for various biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. By exploring the therapeutic potential of these compounds, scientists aim to develop new medications that can address unmet medical needs (El-Sawy et al., 2014).
特性
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14(2)30(27,28)18-7-5-15(6-8-18)10-19(26)25-12-17(13-25)21-23-20(24-29-21)16-4-3-9-22-11-16/h3-9,11,14,17H,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGQHUQNTPCFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

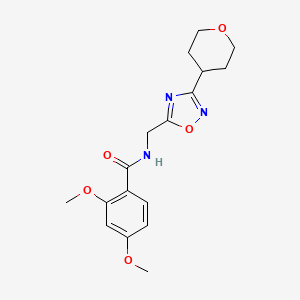
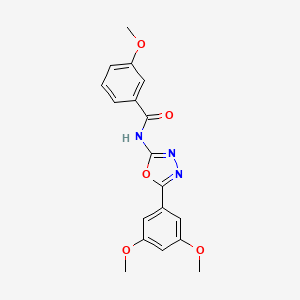
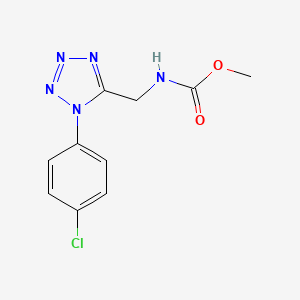
![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)
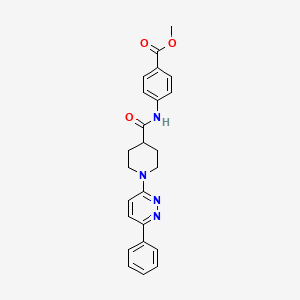
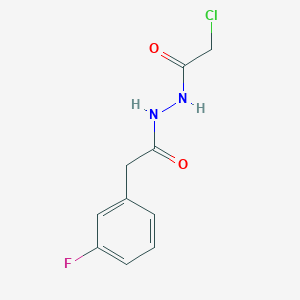
![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)



![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)

![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)